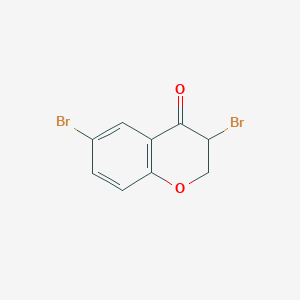
4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro-
概要
説明
4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- is a brominated derivative of benzopyran, a class of organic compounds known for their diverse biological activities. This compound is characterized by the presence of two bromine atoms at the 3 and 6 positions of the benzopyran ring, and it exists in a dihydro form, indicating the presence of hydrogen atoms at the 2 and 3 positions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- typically involves the bromination of a suitable precursor, such as 4H-1-Benzopyran-4-one. The reaction is carried out under controlled conditions using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve a similar bromination process but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the dibromo compound to its dehalogenated form.
Substitution: Nucleophilic substitution reactions can replace the bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dehalogenated benzopyran derivatives.
Substitution: Formation of substituted benzopyran derivatives with various functional groups.
科学的研究の応用
4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The bromine atoms enhance the compound’s reactivity, allowing it to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of enzymatic activities and signaling pathways, contributing to its biological effects.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without bromine atoms.
4H-1-Benzopyran-4-one, 2,3-dihydro-: A dihydro derivative without bromine atoms.
4H-1-Benzopyran-4-one, 3,6-dibromo-2-phenyl-: A similar compound with a phenyl group at the 2 position.
Uniqueness
4H-1-Benzopyran-4-one, 3,6-dibromo-2,3-dihydro- is unique due to the presence of bromine atoms at specific positions, which significantly influence its chemical reactivity and biological activity. The bromine atoms can enhance the compound’s ability to participate in various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.
特性
IUPAC Name |
3,6-dibromo-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O2/c10-5-1-2-8-6(3-5)9(12)7(11)4-13-8/h1-3,7H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPJSANVIILOWKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=C(O1)C=CC(=C2)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40675458 | |
| Record name | 3,6-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61961-49-7 | |
| Record name | 3,6-Dibromo-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40675458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2,3-dihydro-1,4-benzodioxine-6-carbonyl)-3-hydroxy-5-(4-methylphenyl)-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B3274987.png)

![2-[(1S,2S,4S)-Bicyclo[2.2.1]hept-5-EN-2-YL]ethanamine](/img/structure/B3275006.png)
![1-[(Anthracen-9-YL)methyl]-3-methyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B3275010.png)





![N-[(2S,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]benzamide](/img/structure/B3275059.png)

![Ethyl 2-[(cyclopropylmethyl)amino]acetate](/img/structure/B3275075.png)
![methyl (2E)-2-cyano-3-[2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate](/img/structure/B3275079.png)
![N-[(2E,5Z)-5-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-3-(3-METHOXYPROPYL)-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]BENZENESULFONAMIDE](/img/structure/B3275084.png)
